4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine
CAS No.: 1774896-10-4
Cat. No.: VC2711726
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1774896-10-4 |
|---|---|
| Molecular Formula | C10H11F3N2O |
| Molecular Weight | 232.2 g/mol |
| IUPAC Name | 4-[6-(trifluoromethyl)pyridin-3-yl]morpholine |
| Standard InChI | InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
| Standard InChI Key | MZGTXAJMYMODMM-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CN=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1COCCN1C2=CN=C(C=C2)C(F)(F)F |
Introduction
Chemical Properties and Structure
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is characterized by its unique chemical structure that combines heterocyclic elements with organofluorine chemistry. The compound features a pyridine ring substituted with a trifluoromethyl group at position 6 and connected to a morpholine ring at position 3. This structural arrangement contributes significantly to its physicochemical properties and potential biological activities.
Basic Chemical Information
The compound is formally identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1774896-10-4 |
| Molecular Formula | C₁₀H₁₁F₃N₂O |
| Molecular Weight | 232.2 g/mol |
| Classification | Organofluorine compound, Heterocyclic compound |
| Structural Features | Trifluoromethyl-substituted pyridine, Morpholine ring |
The presence of the trifluoromethyl group (-CF₃) attached to the pyridine ring makes this compound particularly interesting from a medicinal chemistry perspective, as this group often enhances drug-like properties including lipophilicity, metabolic stability, and binding affinity to target proteins.
Structural Characteristics
The compound's structure includes several key features that contribute to its potential utility in drug discovery:
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The trifluoromethyl group at the 6-position of the pyridine ring provides strong electron-withdrawing properties.
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The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, offers potential hydrogen bonding capabilities.
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The connectivity at the 3-position of the pyridine creates a specific spatial arrangement that may influence interaction with biological targets.
The nitrogen atom in the pyridine ring, along with the nitrogen and oxygen atoms in the morpholine ring, provide potential hydrogen bond acceptor sites, which are crucial for interaction with protein targets.
Chemical Reactions and Mechanism of Action
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine can participate in various chemical reactions, driven largely by the reactivity of both the pyridine and morpholine rings. Understanding these reactions is essential for both synthetic applications and potential biological activity.
Reactivity Profile
The compound's reactivity is influenced by several structural elements:
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The pyridine nitrogen can act as a weak base and a nucleophile
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The trifluoromethyl group withdraws electron density, activating the pyridine ring toward nucleophilic attack
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The morpholine nitrogen can participate in nucleophilic reactions
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The morpholine oxygen can serve as a hydrogen bond acceptor
These characteristics allow the molecule to engage in a variety of chemical transformations under appropriate conditions.
Medicinal Chemistry Applications
The structural features of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine make it particularly interesting as a scaffold for medicinal chemistry development.
| Therapeutic Area | Potential Application | Relevant Structural Features |
|---|---|---|
| Oncology | PI3K inhibition | Morpholine oxygen for hinge binding; trifluoromethyl for enhanced affinity |
| CNS Disorders | Brain-penetrant agents | Balanced lipophilicity from trifluoromethyl group |
| Metabolic Diseases | Enzyme modulators | Specific binding interactions via morpholine and pyridine |
The presence of both the trifluoromethyl group and the morpholine ring creates a balanced profile of lipophilicity and water solubility, which is often desirable for drug candidates .
Pharmacokinetic Considerations
The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism. This feature, combined with the morpholine ring's contribution to aqueous solubility, suggests that 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine may possess favorable pharmacokinetic properties for drug development purposes.
Similar compounds have shown the ability to cross the blood-brain barrier, indicating that 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine might also have potential for applications requiring central nervous system penetration .
Related Compounds and Derivatives
Several compounds structurally related to 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine have been developed and studied for various applications.
Trifluoromethylated Pyridine Derivatives
The incorporation of trifluoromethyl groups into pyridine rings has been widely explored in medicinal chemistry. For instance, 4-(difluoromethyl)pyridin-2-amine is a related compound that has been synthesized through a practical five-step procedure, demonstrating the importance of fluorinated pyridines as pharmaceutical intermediates .
These synthetic approaches often involve specialized reagents such as 2,2-difluoroacetic anhydride and carefully controlled reaction conditions to achieve the desired fluorinated heterocyclic structures .
Morpholine-Containing PI3K Inhibitors
Compounds containing morpholine moieties linked to heterocycles have shown significant promise as PI3K inhibitors. For example, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, bimiralisib) is a potent PI3K inhibitor that contains both morpholine rings and a trifluoromethylated pyridine .
This compound demonstrated efficiency in inhibiting proliferation in tumor cell lines and in animal models, highlighting the potential of trifluoromethylated pyridines with morpholine moieties in oncology applications .
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